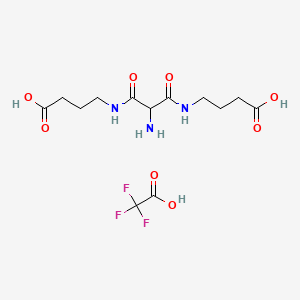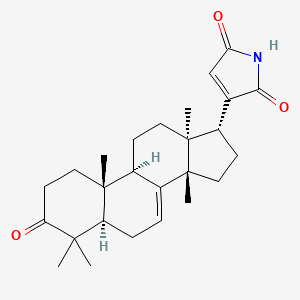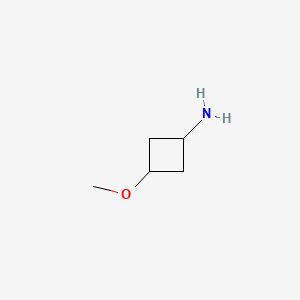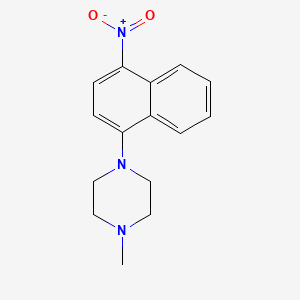
Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt often involves catalytic dehydrative amidation between carboxylic acids and amines, as demonstrated by Ke Wang et al. (2018), who utilized 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). This method highlights the efficiency of boronic acids in promoting amidation, potentially applicable to the synthesis of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt.
Molecular Structure Analysis
Investigations into the molecular structure of compounds containing trifluoroacetic acid reveal the role of electron delocalization and the impact of substituents on molecular stability and reactivity. For instance, the study on acyclic sulfur−nitrogen compounds by A. Haas et al. (1996) offers insights into how trifluoromethyl groups affect molecular geometry and electron distribution, pertinent to understanding the structural features of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt (Haas et al., 1996).
Chemical Reactions and Properties
Chemical reactivity and properties of similar compounds are influenced by their functional groups and molecular framework. For example, the selective activation of primary carboxylic acids for coupling with amines to produce amides, as described by T. Ogawa et al. (1994), sheds light on the potential reactivity paths Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt might undergo (Ogawa, Hikasa, Ikegami, Ono, & Suzuki, 1994).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and optical activity are crucial for the practical application of any compound. The synthesis and characterization of optically active poly(amide-imide)s by K. Faghihi and H. Moghanian (2010) provide a relevant example of how the introduction of specific functional groups can impact these physical properties (Faghihi & Moghanian, 2010).
Chemical Properties Analysis
The chemical properties of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, can be inferred from studies on similar compounds. For instance, the potent antimalarial activity of certain bis-tertiary amine compounds, as researched by M. Calas et al. (2007), highlights the importance of basicity and molecular structure in determining the chemical behavior of nitrogen-containing compounds (Calas, Ouattara, Piquet, Ziora, Bordat, Ancelin, Escale, & Vial, 2007).
科学的研究の応用
Catalysis in Organic Synthesis :
- Wang, Lu, and Ishihara (2018) discussed the use of 2,4-Bis(trifluoromethyl)phenylboronic acid, a catalyst that can facilitate dehydrative amidation between carboxylic acids and amines, indicating potential application in peptide synthesis which could be related to the amidation reactions involving compounds like Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt (Wang, Lu, & Ishihara, 2018).
Polymer and Material Synthesis :
- Shabanian and Basaki (2013) reported on the synthesis of new poly(ether–amide) layered silicate nanocomposites, highlighting the role of compounds like Aminomalonic Acid Bis(4-aminobutyric Acid)amide in the formation of high-performance materials with improved flame retardancy (Shabanian & Basaki, 2013).
Ion Conductors and Electroactive Materials :
- Susan, Noda, Mitsushima, and Watanabe (2003) discussed the development of Brønsted acid-base ionic liquids derived from organic amines and bis(trifluoromethanesulfonyl) amide, which could be relevant to the study of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt. These ionic liquids show potential as materials for anhydrous proton conductors at elevated temperatures (Susan, Noda, Mitsushima, & Watanabe, 2003).
Advanced Therapeutic Applications :
- Calas et al. (2007) explored the antimalarial activity of bis-tertiary amines, amidines, and guanidines, suggesting the potential of bis-amide structures, similar to Aminomalonic Acid Bis(4-aminobutyric Acid)amide, in developing new antimalarial drugs (Calas et al., 2007).
Development of Chiral Ligands and Catalysts :
- Zhang, Fang, Jin, and Zheng (2007) highlighted the importance of -amino alcohols, like those in Aminomalonic Acid Bis(4-aminobutyric Acid)amide, as intermediates in synthesizing chiral ligands for asymmetric catalysts, an essential aspect of modern synthetic chemistry (Zhang, Fang, Jin, & Zheng, 2007).
特性
IUPAC Name |
4-[[2-amino-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6.C2HF3O2/c12-9(10(19)13-5-1-3-7(15)16)11(20)14-6-2-4-8(17)18;3-2(4,5)1(6)7/h9H,1-6,12H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXCDVGAPVHFCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNC(=O)C(C(=O)NCCCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675584 |
Source


|
| Record name | 4,4'-[(2-Amino-1,3-dioxopropane-1,3-diyl)diazanediyl]dibutanoic acid--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216563-33-5 |
Source


|
| Record name | 4,4'-[(2-Amino-1,3-dioxopropane-1,3-diyl)diazanediyl]dibutanoic acid--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)


![1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]-3-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B1148827.png)

